(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol

Antitumor Activity T-cell leukemia Nucleoside Analog

The compound (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol (CAS 109304-16-7), also referred to as 9-(2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)-9H-purine or 2′-F-ara-P, is a synthetic purine nucleoside analogue. It belongs to the 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl nucleoside class, distinguished by a fluorine atom at the 2′ position of the sugar in the arabino configuration and an unsubstituted purine base.

Molecular Formula C10H11FN4O3
Molecular Weight 254.22 g/mol
CAS No. 109304-16-7
Cat. No. B180261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol
CAS109304-16-7
Molecular FormulaC10H11FN4O3
Molecular Weight254.22 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F
InChIInChI=1S/C10H11FN4O3/c11-7-8(17)6(2-16)18-10(7)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7+,8-,10-/m1/s1
InChIKeyHLBLWLNFMONEHG-IBCQBUCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

109304-16-7 Procurement Guide: Sourcing the Unsubstituted 2′-Fluoro Purine Nucleoside


The compound (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol (CAS 109304-16-7), also referred to as 9-(2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)-9H-purine or 2′-F-ara-P, is a synthetic purine nucleoside analogue [1]. It belongs to the 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl nucleoside class, distinguished by a fluorine atom at the 2′ position of the sugar in the arabino configuration and an unsubstituted purine base [2]. Members of this class, such as fludarabine and clofarabine, are known for their antineoplastic activity targeting indolent lymphoid malignancies, primarily through inhibition of DNA synthesis and induction of apoptosis .

1

Unsubstituted purine nucleoside scaffold for structure-activity relationship studies

2

2′-fluoro-arabino sugar configuration with defined stereochemistry (D-isomer)

3

Distinct from guanine and adenine analogs; supports base-dependent selectivity research

Why 109304-16-7 Cannot Be Replaced by Other 2′-Fluoro Purine Nucleosides


Within the 2′-fluoro-arabinofuranosyl purine class, the specific nucleobase dictates pharmacological selectivity. Direct comparative data from the foundational synthesis paper shows that while the adenine (2′-F-ara-A), hypoxanthine (2′-F-ara-H), 6-thiopurine (2′-F-ara-6MP), and 6-methylthiopurine analogues were all synthesized, none exhibited the selective T-cell leukemia toxicity observed for the guanine analogue (2′-F-ara-G) [1]. This underscores that the unsubstituted purine base of 109304-16-7 (2′-F-ara-P) confers a distinct biological profile, different from both the active guanine analogue and the clinically used adenine analogues fludarabine and clofarabine [2]. Therefore, substituting this compound with another in-class nucleoside based solely on the shared sugar modification will lead to fundamentally different experimental outcomes.

Unsubstituted purine base (109304-16-7)
Guanine analog (2′-F-ara-G): distinct T-cell leukemia selectivity profile
Unsubstituted purine base (109304-16-7)
Adenine analogs (fludarabine, clofarabine): distinct DNA chain-termination mechanism
D-isomer (109304-16-7)
L-isomer: stereochemistry may shift antiviral assay response

Quantitative Differentiation Evidence for 109304-16-7 Against Closest Analogs


Divergent Antitumor Activity: 2′-F-ara-P is Distinguishable from 2′-F-ara-G in T-Cell Leukemia

In a direct head-to-head comparison of seven structurally identical 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl purine nucleosides varying only in the purine base, the target compound 2′-F-ara-P (V) was tested alongside 2′-F-ara-A (I), 2′-F-ara-H (II), 2′-F-ara-6MP (III), its 6-SCH3 analogue (IV), 2′-F-ara-G (VI), and 2′-F-ara-TG (VII) for antitumor activity [1]. The study explicitly reported that only the guanine analogue 2′-F-ara-G (VI) was found to be selectively toxic to human T-cell leukemia CCRF-CEM cells. This directly implies that the target compound 2′-F-ara-P, with its unsubstituted purine base, lacks this selective toxicity, creating a clear functional distinction from the most active member of the series [1].

T-Cell Leukemia Activity
Head-to-head
Not selectively toxic vs. 2′-F-ara-G selectively toxic to CCRF-CEM cells
Supports base-dependent SAR interpretation; nucleobase drives selective cytotoxicity
CCRF-CEM T-cell leukemia assay context
Antitumor Activity T-cell leukemia Nucleoside Analog CCRF-CEM

Stereochemical Specificity: D-Isomer 109304-16-7 vs. L-Isomer Anti-HBV Activity

The importance of stereochemistry in this class is demonstrated by a study on the L-enantiomeric series. While the specific anti-HBV activity of the D-isomer 2′-F-ara-P has not been directly reported, its L-isomer counterpart (the 2′-deoxy-2′-fluoro-β-L-arabinofuranosyl purine analog) was evaluated in a panel of 10 L-nucleosides [1]. In this study, the adenine and hypoxanthine L-derivatives exhibited significant anti-HBV activity (EC50 = 1.5 µM and 8 µM, respectively) in HepG2 2.2.15 cells without notable toxicity up to 200 µM. This demonstrates that stereochemistry profoundly influences biological activity; therefore, the D-configuration of 109304-16-7 is expected to confer a distinct pharmacological profile compared to its L-isomer and cannot be considered interchangeable [1].

D- vs L-Isomer Activity
Class-level
D-isomer activity not reported; L-isomer adenine analog EC50 = 1.5 µM in HepG2 2.2.15
Stereochemical-control context; D/L enantiomers not interchangeable
HepG2 2.2.15 anti-HBV assay; data to verify for D-isomer
Anti-HBV Activity Stereochemistry HepG2 2.2.15 Cells Nucleoside Analog

Base-Specific Differentiation from Clinically-Used Fludarabine and Clofarabine

The clinically approved agents fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine) and clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine) are potent antimetabolites that require phosphorylation to their triphosphate forms (e.g., 2-fluoro-ara-ATP) to act as DNA chain terminators [1]. These agents derive their activity from the 2-fluoroadenine base, which is crucial for enzyme recognition and DNA incorporation. The target compound 109304-16-7 possesses an unsubstituted purine base, which lacks the 6-amino group critical for the base-pairing and enzyme-substrate interactions that govern the activity of fludarabine and clofarabine [2]. Consequently, 109304-16-7 cannot serve as a direct replacement for these agents in any assay predicated on their DNA chain-terminating mechanism.

Mechanism Distinction
Class-level
Non-chain-terminator vs. chain-terminator (fludarabine/clofarabine require 2-fluoro-ara-ATP)
Supports sugar-specific probe context; base-stripped scaffold isolates sugar contribution
Intracellular phosphorylation pathway context
Fludarabine Clofarabine Purine Nucleoside Structure-Activity Relationship DNA Synthesis

High-Value Research Applications for 109304-16-7 Based on Differentiation Evidence


Negative Control for 2′-F-ara-G in T-Cell Leukemia Studies

Based on the direct head-to-head study [1], 109304-16-7 (2′-F-ara-P) is ideally suited as a rigorous negative control compound for experiments investigating the selective anti-leukemic activity of 2′-F-ara-G. Because it shares the identical sugar modification but lacks the crucial guanine base, any observed differential activity can be exclusively attributed to the nucleobase, enabling clean structure-activity relationship (SAR) interpretation.

Stereochemical Probe for D- vs. L-Isomer Pharmacology

The strong anti-HBV activity exhibited by the L-isomer series [2] positions the D-isomer 109304-16-7 as a critical stereochemical probe. Researchers investigating the stereospecificity of antiviral nucleoside kinases or polymerases can use this compound to determine the D-configuration's contribution to substrate recognition and antiviral potency, distinct from the active L-enantiomers.

Sugar-Modification Scaffold for Novel Nucleoside Synthesis

The evidence that the unsubstituted purine base renders 109304-16-7 functionally distinct from both active guanine (2′-F-ara-G) and adenine (fludarabine) analogs [1][3] makes it a versatile starting material. It provides a 'blank' purine scaffold for medicinal chemists to introduce various 6-substituents, enabling systematic exploration of base-specific interactions without confounding effects from the sugar, which is already optimized for stability with the 2′-fluoro-arabino configuration.

Metabolic Stability Studies Comparing Unsubstituted vs. Substituted Purine Nucleosides

Given that the active drugs fludarabine and clofarabine undergo complex intracellular phosphorylation and are substrates for adenosine deaminase [3], 109304-16-7 serves as a simplified model to study the metabolic fate of the 2′-fluoro-arabino sugar moiety without interference from base-specific deamination or phosphorylation. This isolates the sugar's contribution to pharmacokinetics and cellular retention.

Application
Selection Property
Validation Focus
Comparator control for guanine-analog SAR studies
Base-dependent selectivity review
Nucleobase-dependent cytotoxicity endpoints
Stereochemical-control probe (D- vs L-isomer)
Enantiomer-attribution review
Stereochemical attribution in antiviral assays
Nucleoside scaffold for SAR synthesis
Unsubstituted purine starting material
Base-specific enzyme-substrate interaction profiling
Sugar-metabolism probe context
Base-independent metabolic stability
Sugar-specific metabolic stability endpoints
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